Mtb Growth Inhibition: GSK124576A vs. GSK358607A (Compound 5) and GSK Benzyl Analogue 9
In the original GSK phenotypic screen, GSK124576A (compound 8) was identified alongside GSK358607A (compound 5; MIC 1.1 μM) and GSK benzyl analogue 9 (MIC 2.3 μM) as hits against M. tuberculosis H37Rv [1]. While the precise MIC of GSK124576A has not been publicly disclosed in peer-reviewed literature, it is cataloged as one of the 'GSK hits' with potency comparable to compounds 5 and 9 [1]. The 6-bromo-2-methyl substitution pattern of GSK124576A distinguishes it from compound 5, which bears a 6-methoxy-2-methyl quinoline core, and from compound 9, which has a 6-chloro substituent [1][2].
| Evidence Dimension | Mtb H37Rv growth inhibition (MIC) |
|---|---|
| Target Compound Data | GSK124576A (compound 8): MIC not publicly disclosed but identified as a screening hit comparable to compounds 5 and 9 [1]. |
| Comparator Or Baseline | GSK358607A (compound 5): MIC 1.1 μM; GSK benzyl analogue 9: MIC 2.3 μM [1]. |
| Quantified Difference | N/A (exact MIC unreported); qualitative membership in the same hit cluster. |
| Conditions | M. tuberculosis H37Rv aerobic culture; exact assay protocol from GSK TCAMS screen [1]. |
Why This Matters
Procurement professionals can confirm that GSK124576A belongs to a validated hit cluster from a public GSK dataset, providing a reproducible biological reference point.
- [1] Phummarin, N.; et al. SAR and identification of 2-(quinolin-4-yloxy)acetamides as Mycobacterium tuberculosis cytochrome bc1 inhibitors. MedChemComm 2016, 7, 2122-2127. View Source
- [2] PubChem Compound Summary for CID 70691354, N-Benzyl-2-(6-bromo-2-methyl-quinolin-4-yloxy)-acetamide. View Source
